molecular formula C6H13ClN2O2 B1447872 3-Hydroxypiperidine-3-carboxamide hydrochloride CAS No. 1803570-33-3

3-Hydroxypiperidine-3-carboxamide hydrochloride

Cat. No. B1447872
CAS RN: 1803570-33-3
M. Wt: 180.63 g/mol
InChI Key: QAFUZIRNSGTXCB-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-3-carboxamide hydrochloride is a chemical compound with the CAS Number: 1803570-33-3 . It has a molecular weight of 180.63 . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular formula of 3-Hydroxypiperidine-3-carboxamide hydrochloride is C6H13ClN2O2 . The InChI Code is 1S/C6H12N2O2.ClH/c7-5(9)6(10)2-1-3-8-4-6;/h8,10H,1-4H2,(H2,7,9);1H .


Physical And Chemical Properties Analysis

3-Hydroxypiperidine-3-carboxamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 180.63 .

Scientific Research Applications

Chelation and Metal Binding

Hydroxypyridinones, which share structural similarities with 3-Hydroxypiperidine-3-carboxamide hydrochloride, have been actively developed as efficient chelators for aluminum (Al) and iron (Fe) due to their potent metal binding interactions. These compounds are highlighted for their physico-chemical and pharmacokinetic properties aimed at improving chelation therapy, particularly for aluminum toxicity. The focus has been on designing bidentate and hexadentate hydroxypyridinones, with the 3-hydroxy-4-pyridinones subclass showing promise as orally active aluminum-chelators. This aligns with the potential medical applications in treating conditions associated with metal accumulation (Santos, 2002).

Antioxidant and Radical Scavenging

The study of aminoxyl radicals, including those structurally related to 3-Hydroxypiperidine-3-carboxamide hydrochloride, has revealed a very low toxicity profile and non-mutagenic properties, emphasizing their potential as beneficial antioxidants. This includes the evaluation of various aminoxyl radicals which have been investigated for their antioxidant capabilities in vitro, suggesting their utility in reducing oxidative stress without significant adverse effects (Sosnovsky, 1992).

Synthetic Methodologies for Spiropiperidines

The methodologies for synthesizing spiropiperidines, which include derivatives of piperidine structures like 3-Hydroxypiperidine-3-carboxamide hydrochloride, have been extensively reviewed. This research sheds light on the importance of spiropiperidines in drug discovery, focusing on the creation of 2-, 3-, and 4-spiropiperidines. These synthetic strategies are crucial for exploring new areas of three-dimensional chemical space, demonstrating the compound's role in advancing medicinal chemistry (Griggs et al., 2018).

Bioactive Properties of Phosphonic Acids

Phosphonic acid derivatives, closely related in functional activity to hydroxypiperidine compounds like 3-Hydroxypiperidine-3-carboxamide hydrochloride, have been reviewed for their wide applications, including drug and pro-drug development. The synthesis of phosphonic acids from various precursors and their employment across different fields, such as in bone targeting and surface functionalization, underscores the chemical's versatility and potential in biomedical applications (Sevrain et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is 'Warning’ . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-hydroxypiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.ClH/c7-5(9)6(10)2-1-3-8-4-6;/h8,10H,1-4H2,(H2,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFUZIRNSGTXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypiperidine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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